Cefroxadine

Description

This compound is an orally available cephalosporin antibiotic. As part of its drug class, it shares structural properties to [cefalexin] as well as its activity spectrum. It was used in Italy but has since been withdrawn.

This compound is a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

orally active, broad spectrum cephalosporin

Properties

IUPAC Name |

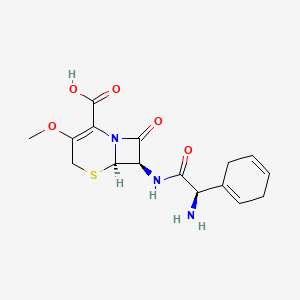

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMOROXKXONCAL-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022768 | |

| Record name | Cefroxadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-05-1 | |

| Record name | Cefroxadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefroxadine [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefroxadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefroxadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefroxadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFROXADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefroxadine's Mechanism of Action: A Technical Guide to its Interaction with Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefroxadine, a first-generation cephalosporin antibiotic, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on PBPs, a critical aspect for researchers in antimicrobial drug development. While specific quantitative binding affinity data for this compound is not extensively available in publicly accessible literature, this document outlines the established principles of cephalosporin-PBP interactions, details the experimental protocols for assessing these interactions, and presents illustrative data from related compounds to provide a comprehensive framework for understanding this compound's mechanism of action.

Introduction: The Central Role of Penicillin-Binding Proteins

Bacterial cell wall integrity is paramount for survival, providing structural support and protection from osmotic stress. The key component of the bacterial cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The final and crucial step in peptidoglycan synthesis, the cross-linking of peptide side chains, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

PBPs are membrane-associated enzymes with a serine residue in their active site that is essential for their transpeptidase activity. By forming these peptide cross-links, PBPs create a rigid, mesh-like peptidoglycan sacculus that encases the bacterial cell. The inhibition of these essential enzymes disrupts cell wall synthesis, leading to a weakened cell wall, morphological changes, and ultimately, cell lysis and death.

The Molecular Mechanism of this compound Action

As a member of the β-lactam class of antibiotics, this compound's mechanism of action is centered on its ability to act as a suicide inhibitor of PBPs. The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase.

The interaction proceeds as follows:

-

Acylation of the PBP Active Site: The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring in this compound.

-

Formation of a Stable Covalent Adduct: This nucleophilic attack results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Inhibition of Transpeptidase Activity: This acylation effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan chains.

-

Disruption of Cell Wall Synthesis: The inhibition of multiple essential PBP molecules leads to a halt in peptidoglycan synthesis.

-

Bactericidal Effect: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling, lysis, and bacterial death.

The specific PBPs targeted and the affinity of this compound for these proteins can vary between different bacterial species, influencing its spectrum of activity.

Quantitative Analysis of PBP Binding Affinity

Table 1: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Selected Cephalosporins

| Antibiotic | Organism | PBP1a | PBP1b | PBP2 | PBP3 | PBP4 |

| Cefotaxime | E. coli | 0.3 | 0.1 | >1000 | 0.01 | >1000 |

| Ceftriaxone | E. coli | 0.3 | 0.2 | >1000 | 0.01 | >1000 |

| Cefepime | E. coli | 0.1 | 0.1 | 1 | 0.01 | 1 |

| Ceftaroline | S. aureus (MSSA) | ≤0.5 | - | ≤0.5 | ≤0.5 | - |

| Ceftaroline | S. aureus (MRSA) | - | - | - | - | - |

| PBP2a | ||||||

| 0.01-1 |

Note: Data is compiled from various sources for illustrative purposes and direct comparison between studies should be made with caution due to variations in experimental conditions. The primary target for many cephalosporins in Gram-negative bacteria is PBP3, while in S. aureus, PBPs 1, 2, and 3 are essential. MRSA possesses an altered PBP, PBP2a, which has a low affinity for most β-lactams.

Experimental Protocols for PBP Binding Assays

The determination of PBP binding affinity is crucial for the characterization of new β-lactam antibiotics. The most common method is a competitive binding assay using a fluorescently labeled penicillin, such as BOCILLIN™ FL.

Principle of the Competitive PBP Binding Assay

This assay measures the ability of an unlabeled β-lactam (e.g., this compound) to compete with a fluorescently labeled penicillin for binding to PBPs. The amount of fluorescent signal is inversely proportional to the binding affinity of the test compound.

Detailed Methodology

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Ultracentrifuge

-

BOCILLIN™ FL (fluorescent penicillin)

-

Unlabeled this compound (or other test antibiotic) at various concentrations

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Fluorescence gel scanner

-

Phosphate-buffered saline (PBS)

Procedure:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in lysis buffer and incubate to lyse the cells.

-

Perform ultracentrifugation to pellet the cell membranes containing the PBPs.

-

Wash the membrane pellet and resuspend in PBS.

-

-

Competitive Binding Reaction:

-

Aliquots of the prepared membrane fraction are incubated with increasing concentrations of unlabeled this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C). This allows this compound to bind to the PBPs.

-

A control sample without any unlabeled antibiotic is included.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of BOCILLIN™ FL to each reaction tube.

-

Incubate for a further defined period (e.g., 10-15 minutes) to allow the fluorescent penicillin to bind to any PBPs that are not occupied by this compound.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Plot the percentage of BOCILLIN™ FL binding against the concentration of this compound.

-

Determine the IC50 value, the concentration of this compound that results in a 50% reduction in the fluorescent signal compared to the control.

-

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Conclusion and Future Directions

This compound, like other cephalosporins, disrupts bacterial cell wall synthesis by forming a stable covalent adduct with the active site of essential penicillin-binding proteins. This inactivation of PBPs is the core of its bactericidal activity. While specific quantitative binding data for this compound remains an area for further public research, the established methodologies for determining PBP affinity provide a clear path for such investigations.

For drug development professionals, a thorough understanding of the PBP binding profile of this compound and other cephalosporins is critical for predicting their spectrum of activity, understanding resistance mechanisms, and designing novel β-lactam antibiotics with improved efficacy against resistant pathogens. Future research should focus on generating and disseminating specific PBP binding affinity data for a wider range of β-lactam antibiotics, including this compound, to aid in the rational design of next-generation antibacterial agents.

Technical Guide to the Physicochemical Properties of Cefroxadine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cefroxadine, a first-generation cephalosporin antibiotic. The information herein is intended to support research and development activities by providing essential data on the molecule's chemical and physical characteristics, along with standardized experimental protocols for their determination.

Compound Identity and Structure

-

IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]

-

Synonyms: Cefroxadin, Oraspor, CGP 9000[2]

-

CAS Number: 51762-05-1[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.

| Property | Value | Source |

| Molecular Weight | 365.40 g/mol | [2][3] |

| pKa (Strongest Acidic) | 3.28 | [4] |

| pKa (Strongest Basic) | 7.6 | [4] |

| LogP (Computed) | -2.3 | [1] |

| Water Solubility | 0.987 mg/mL (ALOGPS prediction) | [4] |

| Insoluble | [5] | |

| Solubility in Organic Solvents | Soluble in DMSO | [5] |

| Melting Point | Data not available for this compound. The structurally related compound, Cephradine, has a melting point of 140-142 °C (with decomposition). | [1] |

Note on Solubility: There are conflicting reports regarding the water solubility of this compound. An ALOGPS prediction suggests a solubility of 0.987 mg/mL[4], while another source indicates it is insoluble in water[5]. Experimental verification is recommended for any application sensitive to this parameter.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of cephalosporins, adaptable for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample (finely powdered)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to obtain an approximate melting range.

-

Accurate Determination: A fresh capillary is prepared and placed in the apparatus, which has cooled to at least 20 °C below the approximate melting point. The sample is heated at a slow rate (1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

Apparatus and Materials:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator (set to the desired temperature, e.g., 25 °C or 37 °C)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

HPLC system or a validated spectrophotometric method for concentration analysis

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, DMSO)

-

This compound sample

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: The vial is sealed and placed in the orbital shaker or on the magnetic stirrer within the constant temperature environment. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A clear supernatant is then carefully collected after centrifugation or filtration to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the development of an HPLC method for the quantification of this compound. Method optimization will be required.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts like phosphate or acetate)

-

This compound reference standard

-

Volumetric flasks and pipettes

Chromatographic Conditions (Example for a related cephalosporin, adaptable for this compound):

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 254-280 nm for cephalosporins).

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: A stock solution of the this compound reference standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: Samples containing this compound are prepared by dissolving them in the mobile phase and filtering through a 0.45 µm filter before injection.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this calibration curve.

Mechanism of Action and Signaling Pathway

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The key steps in this mechanism are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2]

-

Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs, this compound prevents this cross-linking.[2]

-

Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]

The following diagram illustrates the workflow for determining the physicochemical properties of this compound.

Caption: Workflow for Physicochemical Profiling of this compound.

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of Action of this compound.

References

Cefroxadine antibacterial spectrum against Gram-positive and Gram-negative bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Cefroxadine, a first-generation oral cephalosporin antibiotic. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of its activity against both Gram-positive and Gram-negative bacteria.

Introduction

This compound is a semi-synthetic, orally administered cephalosporin antibiotic.[1] As a member of the first-generation cephalosporins, it exhibits a potent bactericidal effect primarily against Gram-positive organisms, with notable activity against some Gram-negative bacteria.[1] Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis.

Mechanism of Action

This compound exerts its bactericidal activity by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in the bacterial cell wall. The integrity of the peptidoglycan layer is crucial for maintaining the structural integrity of the bacterial cell. By binding to these proteins, this compound inhibits the transpeptidase activity that cross-links the peptide chains of the peptidoglycan backbone. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.

A study by Shiobara et al. (1981) investigated the affinity of this compound for the penicillin-binding proteins of Escherichia coli. The findings indicated that this compound demonstrated a high affinity for PBP-1a, PBP-1bs, and PBP-3, with a lower affinity for PBP-2, PBP-4, and PBP-5/6. The high affinity for PBP-1a and PBP-1bs is associated with bacteriolysis, while the affinity for PBP-3 is linked to the formation of filamentous cells.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of clinically significant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Gram-Positive Bacteria

This compound demonstrates good activity against many Gram-positive bacteria, particularly Staphylococcus species.

| Gram-Positive Bacteria | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-susceptible Staphylococcus aureus | 100 | 2 | 4 |

| Methicillin-susceptible Staphylococcus epidermidis | 50 | 2 | 8 |

| Penicillin-susceptible Streptococcus pneumoniae | 50 | 1 | >16 |

| Penicillin-resistant Streptococcus pneumoniae | 50 | >16 | >16 |

Data sourced from Yi et al. (2003).

Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable. It shows moderate activity against some members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

| Gram-Negative Bacteria | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 100 | 4 | 8 |

| Klebsiella pneumoniae | 100 | 4 | 16 |

| Proteus mirabilis | 50 | 8 | 16 |

| Enterobacter cloacae | 25 | >128 | >128 |

| Citrobacter freundii | 25 | 128 | >128 |

| Serratia marcescens | 25 | >128 | >128 |

| Haemophilus influenzae | 50 | 8 | 8 |

| Moraxella catarrhalis | 25 | 4 | 4 |

Data sourced from Yi et al. (2003).

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method (based on CLSI M7)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar medium, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Inoculation: Dilute the standardized inoculum in CAMHB and add it to the wells of the microtiter plate containing the this compound dilutions to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the inoculated plates at 35°C for 16 to 20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method (based on CLSI M2)

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Detailed Steps:

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton agar before pouring the plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using an inoculum-replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspensions.

-

Incubation: Incubate the plates at 35°C for 16 to 20 hours in an inverted position.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.

Summary of Antibacterial Activity

The overall antibacterial spectrum of this compound is characteristic of a first-generation cephalosporin, with strong activity against Gram-positive cocci and moderate activity against certain Gram-negative bacilli.

Conclusion

This compound is an effective oral antibiotic with a well-defined spectrum of activity, particularly against Gram-positive pathogens and select Gram-negative organisms. The quantitative data and standardized methodologies presented in this guide provide a solid foundation for further research and development involving this first-generation cephalosporin. Understanding its specific antibacterial profile is crucial for its appropriate application in both clinical and research settings.

References

In Vitro Antibacterial Efficacy of Cefroxadine: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antibacterial activity of Cefroxadine, a first-generation cephalosporin, against a range of clinically significant bacterial isolates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the efficacy and mechanism of action of this antibiotic.

Executive Summary

This compound demonstrates significant in vitro activity against a variety of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This guide summarizes key quantitative data on its antibacterial spectrum, details the experimental protocols for assessing its activity, and provides visual representations of its mechanism and the experimental workflows.

Data on In Vitro Antibacterial Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various clinical isolates, providing a comparative view of its potency.

| Gram-Positive Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | - | 4[1][2] |

| Staphylococcus epidermidis (Methicillin-Susceptible) | - | 8[1][2] |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 1[1][2] | - |

| Streptococcus pneumoniae (Penicillin-Not-Susceptible) | >16[1][2] | - |

| Gram-Negative Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 4[1][2] | - |

| Klebsiella pneumoniae | 4[1][2] | - |

| Proteus mirabilis | 8[1][2] | - |

| Haemophilus influenzae | 8[1][2] | - |

| Moraxella catarrhalis | 4[1][2] | - |

| Enterobacter cloacae | 128 to >128[1][2] | - |

| Citrobacter freundii | 128 to >128[1][2] | - |

| Serratia marcescens | 128 to >128[1][2] | - |

In a study on 26 clinical isolates, this compound inhibited the growth of all S. aureus strains at concentrations below 6.25 µg/ml, with a peak activity at 3.13 µg/ml.[3] For E. coli, the peak sensitivity was observed at 6.25 µg/ml, and all strains of K. pneumoniae were inhibited at concentrations under 25 µg/ml.[3]

Experimental Protocols

The determination of in vitro antibacterial activity of this compound is primarily conducted using standardized methods such as agar dilution and broth microdilution. These techniques are fundamental in establishing the MIC of the antibiotic against specific pathogens.

Agar Dilution Method

The agar dilution method is a reference standard for MIC determination. It involves the following key steps:

-

Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of this compound.

-

Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

-

Incubation: The inoculated plates are incubated under appropriate atmospheric conditions and temperatures for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

Broth Microdilution Method

The broth microdilution method is a widely used alternative for determining MIC values, particularly for fastidious organisms. The protocol is as follows:

-

Preparation of Microtiter Plates: Serial twofold dilutions of this compound are prepared in a suitable broth medium within the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.

-

Incubation: The microtiter plates are incubated for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in the broth that shows no visible turbidity or growth.

Visualizing the Process and Mechanism

To further elucidate the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[4][5][6] The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][6][7]

-

Inhibition of Transpeptidation: By inhibiting PBPs, this compound blocks the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[4] This cross-linking is crucial for the strength and rigidity of the bacterial cell wall.

-

Disruption of Cell Wall Integrity: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.

-

Cell Lysis: Ultimately, the loss of cell wall integrity results in cell lysis and bacterial death.[4][5]

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidoglycan Synthesis in the Absence of Class A Penicillin-Binding Proteins in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

Cefroxadine Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefroxadine is a first-generation oral cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical animal models is crucial for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound in key preclinical species, including rats, mice, and dogs. The information is presented to facilitate comparison and aid in the design and interpretation of further preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). These parameters determine the concentration of the drug in the body over time and are essential for establishing effective dosing regimens.

Absorption

This compound is designed for oral administration. In humans, it exhibits high oral bioavailability of approximately 90%.[1][2] Preclinical studies in various animal models are essential to determine the extent and rate of absorption, which can vary between species.

Distribution

Following absorption, this compound distributes into various tissues. The extent of tissue distribution is influenced by factors such as plasma protein binding and the physicochemical properties of the drug. While specific quantitative data on this compound tissue distribution in preclinical models is limited in publicly available literature, studies with other cephalosporins in rats have shown distribution into the liver, kidneys, lungs, and other tissues.[3]

Metabolism

Information regarding the metabolism of this compound in preclinical animal models is not extensively detailed in the available literature.

Excretion

This compound is primarily eliminated from the body through the kidneys, with a significant portion of the administered dose being excreted unchanged in the urine.[1] In healthy humans, approximately 71% of an oral dose is excreted in the urine within the first 6 hours.[4]

Pharmacokinetic Parameters

Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are critical for characterizing the disposition of a drug. While specific values for this compound in rats, mice, and dogs are not consistently reported in the available literature, comparative studies with other cephalosporins provide an indication of the expected pharmacokinetic profiles in these species.

Table 1: Summary of this compound Pharmacokinetic Parameters (Qualitative)

| Parameter | Rat | Mouse | Dog |

| Oral Bioavailability | Data not available | Data not available | Data not available |

| Plasma Protein Binding | Data not available | Data not available | Data not available |

| Elimination Half-life (t½) | Data not available | Data not available | Data not available |

| Primary Route of Excretion | Renal | Renal | Renal |

Pharmacodynamics

Pharmacodynamics relates the concentration of a drug to its pharmacological effect. For an antibiotic like this compound, the key pharmacodynamic parameter is its ability to inhibit or kill bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][5]

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Efficacy

This compound demonstrates activity against a range of clinically relevant bacteria. Its in vivo efficacy has been demonstrated in murine infection models.[6]

Table 2: In Vitro Activity of this compound Against Major Clinical Isolates

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 4 | >128 |

| Klebsiella pneumoniae | 4 | >128 |

| Proteus mirabilis | 8 | >128 |

| Methicillin-susceptible Staphylococcus aureus | 2 | 4 |

| Methicillin-susceptible Staphylococcus epidermidis | 4 | 8 |

| Penicillin-susceptible Streptococcus pneumoniae | 1 | 2 |

| Haemophilus influenzae | 8 | 16 |

| Moraxella catarrhalis | 4 | 4 |

Source: Adapted from a study on the in vitro antimicrobial activity of this compound against major clinical isolates.[7]

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of preclinical studies. The following sections outline general methodologies for key experiments.

Pharmacokinetic Study in Rats (Oral Administration)

A typical workflow for a preclinical pharmacokinetic study of an orally administered antibiotic in rats is as follows:

Caption: General workflow for a preclinical oral pharmacokinetic study.

Methodology:

-

Animal Model: Male/female Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Diet: Animals are housed in controlled environments with standard chow and water available ad libitum, except for an overnight fast before drug administration.

-

Drug Administration: this compound is formulated in a suitable vehicle (e.g., water, carboxymethyl cellulose) and administered orally via gavage at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, typically from the tail vein or via a cannula.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

In Vivo Efficacy Study in Mice (Systemic Infection Model)

Methodology:

-

Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss Webster, BALB/c) are used depending on the study objective.

-

Infection: Mice are inoculated with a standardized lethal or sublethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli) via an appropriate route (e.g., intraperitoneal, intravenous).

-

Drug Administration: this compound is administered orally at various doses and schedules, starting at a specified time post-infection.

-

Observation: Animals are monitored for signs of morbidity and mortality over a defined period (e.g., 7-14 days).

-

Endpoint: The primary endpoint is typically the survival rate or the reduction in bacterial load in target organs (e.g., spleen, liver, blood) at the end of the study. The 50% effective dose (ED50) is often calculated.

Conclusion

This technical guide summarizes the available preclinical pharmacokinetic and pharmacodynamic data for this compound. While the mechanism of action and in vitro antibacterial spectrum are reasonably well-characterized, there is a notable lack of specific quantitative pharmacokinetic and tissue distribution data in common preclinical animal models such as rats, mice, and dogs in the public domain. Such data are essential for robust preclinical to clinical translation. Further studies to generate these data would be invaluable for optimizing dosing regimens and ensuring the effective and safe use of this antibiotic. The provided general experimental protocols can serve as a foundation for designing future preclinical investigations into this compound or other similar oral cephalosporins.

References

- 1. This compound | C16H19N3O5S | CID 5284529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (CGP-9000), an orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefroxadine: A Technical Guide for Drug Development Professionals

An In-depth Overview of a First-Generation Cephalosporin

Cefroxadine is a semi-synthetic, orally active, first-generation cephalosporin antibiotic. Structurally similar to cephalexin, it demonstrates a broad spectrum of bactericidal activity against various Gram-positive and some Gram-negative bacteria.[1][2][3] This document provides a comprehensive technical overview of this compound's core characteristics, including its mechanism of action, physicochemical properties, pharmacokinetic profile, and in vitro efficacy. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Core Characteristics and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [4] |

| Molecular Weight | 365.4 g/mol | [5] |

| CAS Number | 51762-05-1 | [5] |

| Class | First-Generation Cephalosporin | [1] |

| Solubility | DMSO: Soluble; Water: Insoluble | [5] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] This process is critical for bacterial survival, providing structural integrity and protection against osmotic pressure.[6] The core of this mechanism involves the binding of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][4]

By binding to these PBPs, this compound inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[4][6] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][4] Studies have shown that this compound has a particularly high affinity for PBP-1Bs in Escherichia coli, which contributes to its potent lytic activity against this organism.

Pharmacokinetic Profile

This compound is well-absorbed after oral administration, exhibiting high bioavailability. It is primarily eliminated unchanged through the kidneys.

| Parameter | Value | Condition | Reference |

| Bioavailability (Oral) | ~90% | Healthy Volunteers | [4] |

| Serum Half-life (t½) | 0.9 - 1.1 hours | Healthy Volunteers | [4] |

| 0.97 hours | Healthy Subjects | [1][8] | |

| 1.17 ± 0.26 hours | Healthy Volunteers (IV Infusion) | [7] | |

| up to 41.7 hours | Patients with Creatinine Clearance < 5 ml/min | [1][8] | |

| Volume of Distribution (Vd) | 15 L | Healthy Volunteers | [4] |

| 0.41 ± 0.09 L/kg | Healthy Volunteers (IV Infusion) | [7] | |

| Protein Binding | ~10% | Human Plasma | [4] |

| Total Body Clearance | 340 mL/min | Healthy Volunteers | [4] |

| Renal Clearance | 250 mL/min | Healthy Volunteers | [4] |

| Excretion | 80-96% (Urine) | Healthy Volunteers | [4] |

| 71% within 6 hours | Healthy Subjects (500 mg oral dose) | [1][8] | |

| Peak Plasma Concentration (Cmax) | Reached in 1-2 hours | Oral Administration | [6] |

In Vitro Antibacterial Activity

This compound is active against a range of clinically relevant pathogens. Its spectrum is characteristic of a first-generation cephalosporin, with strong activity against Gram-positive organisms and moderate activity against certain Gram-negatives. It has demonstrated greater efficacy than cephalexin against E. coli and Klebsiella pneumoniae.

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Escherichia coli | 4 | >128 | [9] |

| Klebsiella pneumoniae | 4 | >128 | [9] |

| Proteus mirabilis | 8 | >128 | [9] |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 2 | 4 | [9] |

| Methicillin-Susceptible Staphylococcus epidermidis (MSSE) | 2 | 8 | [9] |

| Penicillin-Susceptible Streptococcus pneumoniae | 1 | 2 | [9] |

| Penicillin-Not-Susceptible Streptococcus pneumoniae | >16 | >16 | [9] |

| Haemophilus influenzae | 8 | 16 | [9] |

| Moraxella catarrhalis | 4 | 4 | [9] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This protocol outlines the determination of this compound's MIC using the agar dilution method, following established guidelines (e.g., CLSI/NCCLS).[9][10]

1. Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound analytical powder.

-

Dissolve in a suitable sterile solvent (e.g., DMSO for initial high concentration stock, then sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Preparation of Agar Plates:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

Perform serial two-fold dilutions of the this compound stock solution in a sterile diluent.

-

Add a defined volume of each antibiotic dilution to a larger volume of molten MHA to achieve the final desired concentrations (e.g., 2 mL of antibiotic solution to 18 mL of agar for a 1:10 dilution). Typical final concentrations range from 128 to 0.03 µg/mL.[9]

-

Pour the agar into sterile petri dishes and allow them to solidify on a level surface. A drug-free control plate must also be prepared.

3. Inoculum Preparation:

-

From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute this suspension (typically 1:10) to achieve a final concentration of approximately 1 x 10⁷ CFU/mL for inoculation.

4. Inoculation and Incubation:

-

Using an inoculum-replicating device, spot a standardized volume (e.g., 1 µL) of the prepared bacterial suspension onto the surface of each agar plate, including the control. This delivers a final inoculum of approximately 1 x 10⁴ CFU per spot.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth on the control plate validates the viability of the inoculum.[10]

Pharmacokinetic Study in Human Volunteers

This protocol describes a typical pharmacokinetic study to determine this compound's parameters in healthy human volunteers.

1. Study Design and Volunteer Recruitment:

-

Recruit a cohort of healthy adult volunteers who have provided informed consent.

-

Ensure subjects meet inclusion criteria (e.g., age, weight, normal renal function) and exclusion criteria (e.g., allergies to β-lactams, recent use of other medications).

-

The study is often a single-dose, open-label design.

2. Drug Administration and Sample Collection:

-

Following an overnight fast, administer a single oral dose of this compound (e.g., 500 mg).[1]

-

Collect blood samples into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours post-dose).[6]

-

Collect all urine excreted over specified intervals (e.g., 0-2, 2-4, 4-6, 6-8 hours).[7]

-

Separate plasma from blood samples by centrifugation and store both plasma and urine samples at -20°C or lower until analysis.

3. Quantification of this compound (Microbiological Assay):

-

Test Organism: Use a susceptible strain, such as Bacillus subtilis ATCC 6633, as the test organism.[7]

-

Standard Curve: Prepare standard solutions of this compound of known concentrations in pooled human plasma or urine.

-

Assay: Perform a cylinder-plate or disc diffusion assay.

- Pour a seeded agar layer containing the test organism into large assay plates.

- Place sterile paper discs or cylinders onto the agar surface.

- Pipette a precise volume of the standards, quality controls, and unknown subject samples onto the discs.

- Incubate the plates under specified conditions.

-

Measurement: Measure the diameter of the zones of inhibition.

-

Calculation: Plot a standard curve of zone diameter versus the logarithm of the concentration. Use the regression equation to calculate the this compound concentration in the unknown samples.

4. Pharmacokinetic Analysis:

-

Plot the plasma concentration-time data for each subject.

-

Analyze the data using pharmacokinetic modeling software, typically fitting to a one- or two-compartment model.[1][7]

-

Calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Chemical Synthesis Overview

The synthesis of this compound can be achieved through various routes. One notable method involves the modification of a penicillin-derived intermediate. The process begins with phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation and a series of chemical transformations including ozonolysis, methylation, and cyclization to form the core cephem structure. The final step involves removing the original amide side chain and reamidating with the appropriate D-2-amino-2-(1,4-cyclohexadienyl)acetyl chloride to yield this compound.[2]

References

- 1. Pharmacokinetics of this compound in healthy volunteers and patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H19N3O5S | CID 5284529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. [Laboratory and clinical studies of this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound after infusion to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cephradine | C16H19N3O4S | CID 38103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, Against Major Clinical Isolates – Annals of Clinical Microbiology [acm.or.kr]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cefroxadine Minimum Inhibitory Concentration (MIC) Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefroxadine is a first-generation oral cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in understanding its efficacy against specific bacterial isolates and for monitoring the emergence of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Quantitative Data Summary

The following table summarizes the MIC values of this compound against various clinical isolates as reported in the literature. These values can serve as a reference for expected results when performing MIC testing.

| Bacterial Species | Methodology | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | Agar Dilution | 4 | >128 | [1][6] |

| Klebsiella pneumoniae | Agar Dilution | 4 | >128 | [1][6] |

| Proteus mirabilis | Agar Dilution | 8 | >128 | [1][6] |

| Enterobacter cloacae | Agar Dilution | 128 | >128 | [1][6] |

| Citrobacter freundii | Agar Dilution | >128 | >128 | [1][6] |

| Serratia marcescens | Agar Dilution | >128 | >128 | [1][6] |

| Staphylococcus aureus (Methicillin-susceptible) | Agar Dilution | 2 | 4 | [1][6] |

| Staphylococcus epidermidis (Methicillin-susceptible) | Agar Dilution | 4 | 8 | [1][6] |

| Streptococcus pneumoniae (Penicillin-susceptible) | Broth Microdilution | 1 | 2 | [1][6] |

| Streptococcus pneumoniae (Penicillin-not-susceptible) | Broth Microdilution | >16 | >16 | [1][6] |

| Haemophilus influenzae | Broth Microdilution | 8 | 16 | [1][6] |

| Moraxella catarrhalis | Broth Microdilution | 4 | 8 | [1][6] |

Experimental Protocols

Broth Microdilution Method

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[7][8]

Materials:

-

This compound analytical standard powder

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., CAMHB with 2.5-5% lysed horse blood).[9]

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water, saline, or appropriate solvent for this compound)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Plate reader or lightbox for visual inspection

Procedure:

-

Preparation of this compound Stock Solution:

-

Calculate the amount of this compound powder needed to prepare a stock solution of a known concentration (e.g., 1280 µg/mL). Account for the potency of the antibiotic powder as provided by the manufacturer.[3]

-

Dissolve the this compound powder in a suitable sterile solvent.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium to achieve the desired concentration range (e.g., from 128 to 0.03 µg/mL).[1][6]

-

Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate. The final volume in each well after adding the inoculum will be 100 µL.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

-

-

Reading and Interpretation of Results:

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organisms.[7][11]

Materials:

-

This compound analytical standard powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile diluents

-

Incubator (35 ± 2°C)

-

Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution method.

-

-

Preparation of Agar Plates with this compound:

-

Prepare molten MHA and cool it to 45-50°C in a water bath.

-

Prepare serial twofold dilutions of the this compound stock solution.

-

Add a specific volume of each this compound dilution to a larger volume of molten agar to achieve the desired final concentrations (e.g., 1 part antibiotic solution to 9 parts agar).[12] For example, to achieve a final concentration of 128 µg/mL, add 2 mL of a 1280 µg/mL this compound solution to 18 mL of molten agar.

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Prepare a growth control plate containing no antibiotic.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.[7]

-

-

Inoculation of Agar Plates:

-

Using a multipoint inoculator, apply a standardized volume of each bacterial inoculum to the surface of the agar plates, starting from the lowest to the highest this compound concentration.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism. A faint haze or one or two colonies at the inoculation spot should be disregarded.[3]

-

Visualizations

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Caption: Workflow for this compound MIC determination using the agar dilution method.

References

- 1. KoreaMed [koreamed.org]

- 2. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. iacld.com [iacld.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [ouci.dntb.gov.ua]

- 6. In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, Against Major Clinical Isolates – Annals of Clinical Microbiology [acm.or.kr]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. youtube.com [youtube.com]

- 9. goldbio.com [goldbio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for Cefroxadine Susceptibility Testing in Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the susceptibility of bacterial cultures to Cefroxadine, a first-generation cephalosporin antibiotic. The following protocols for Kirby-Bauer disk diffusion, broth microdilution, and agar dilution are based on established antimicrobial susceptibility testing (AST) standards.

Important Note: As of late 2025, official clinical breakpoints for this compound are not provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented in these notes are derived from published research and should be used for research and informational purposes. Interpretation of results for clinical applications should be performed with caution and in consideration of relevant clinical data.

Data Presentation: this compound In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates as reported in scientific literature. This data can serve as a reference for expected results when performing susceptibility testing.

Table 1: MIC Data for this compound against Various Bacterial Isolates

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 4 | >128 |

| Klebsiella pneumoniae | 4 | >128 |

| Proteus mirabilis | 8 | >128 |

| Enterobacter cloacae | 128 | >128 |

| Citrobacter freundii | >128 | >128 |

| Serratia marcescens | >128 | >128 |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 2 | 4 |

| Methicillin-Susceptible Staphylococcus epidermidis (MSSE) | 4 | 8 |

| Penicillin-Susceptible Streptococcus pneumoniae | 1 | 2 |

| Penicillin-Resistant Streptococcus pneumoniae | >16 | >16 |

| Haemophilus influenzae | 8 | 16 |

| Moraxella catarrhalis | 4 | 8 |

Data sourced from "In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, Against Major Clinical Isolates" published in KoreaMed.

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

This compound disks (30 µg)

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Incubator at 35°C ± 2°C

-

Ruler or caliper for measuring zone diameters

Protocol:

-

Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension, ensuring it is fully saturated. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Disk Application: Aseptically apply a this compound (30 µg) disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Diagram of Kirby-Bauer Disk Diffusion Workflow

Caption: Workflow for the Kirby-Bauer disk diffusion method.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound by testing a range of antibiotic concentrations in a liquid growth medium.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension standardized to 5 x 10^5 CFU/mL

-

Incubator at 35°C ± 2°C

-

Plate reader or visual inspection aid

Protocol:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader.

Diagram of Broth Microdilution Workflow

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

This method also determines the MIC of this compound by incorporating various concentrations of the antibiotic into an agar medium.

Materials:

-

This compound powder

-

Mueller-Hinton agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 1 x 10^4 CFU per spot

-

Inoculum replicator (optional)

-

Incubator at 35°C ± 2°C

Protocol:

-

Preparation of this compound Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to molten MHA before pouring the plates. Also, prepare a growth control plate with no antibiotic.

-

Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration that will deliver approximately 1 x 10^4 CFU per spot when inoculated onto the agar surface.

-

Plate Inoculation: Spot-inoculate the surface of each this compound-containing agar plate and the growth control plate with the standardized bacterial suspension. An inoculum replicator can be used to test multiple isolates simultaneously.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, as observed on the series of agar plates.

Diagram of Agar Dilution Workflow

Caption: Workflow for the agar dilution method.

Application Notes and Protocols: In Vivo Efficacy of Cefroxadine in a Murine Thigh Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Cefroxadine using a well-established neutropenic murine thigh infection model. This model is a standard for preclinical assessment of antimicrobial agents.[1][2][3]

Introduction

This compound is a semi-synthetic, orally active cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[5][6][7] The neutropenic murine thigh infection model is a robust and widely utilized preclinical model to assess the in vivo efficacy of antibiotics.[1][2][3] By rendering the mice neutropenic, the model focuses on the direct antimicrobial activity of the drug, minimizing the influence of the host's immune system.[2][3] This allows for a quantitative comparison of different antimicrobial agents and dosing regimens.[1][3]

This document outlines the necessary protocols to establish the model, administer this compound, and evaluate its efficacy against a common pathogen, Staphylococcus aureus.

Data Presentation

Table 1: In Vitro Susceptibility of Staphylococcus aureus to this compound

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 4 | 4 |

| Methicillin-Resistant S. aureus (MRSA) | >128 | >128 |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and should be determined for the specific strain used in the study. This compound generally shows good activity against MSSA.[8]

Table 2: Efficacy of this compound in a Neutropenic Murine Thigh Infection Model with S. aureus

| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (log₁₀ CFU/thigh) at 24h Post-Infection | Reduction in Bacterial Load (log₁₀ CFU/thigh) vs. Control |

| Vehicle Control | - | Oral (p.o.) | 8.5 ± 0.4 | - |

| This compound | 25 | Oral (p.o.) | 6.2 ± 0.5 | 2.3 |

| This compound | 50 | Oral (p.o.) | 4.8 ± 0.6 | 3.7 |

| This compound | 100 | Oral (p.o.) | 3.1 ± 0.7 | 5.4 |

| Vancomycin (Control) | 100 | Intraperitoneal (i.p.) | 3.3 ± 0.5 | 5.2 |

Note: The data presented are hypothetical and representative of expected outcomes. Actual results may vary based on experimental conditions.

Experimental Protocols

Preparation of Bacterial Inoculum

This protocol describes the preparation of Staphylococcus aureus for inducing a thigh infection in mice.

-

From a frozen stock, streak S. aureus (e.g., ATCC 29213) onto a Tryptic Soy Agar (TSA) plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Inoculate a single colony into 50 mL of Tryptic Soy Broth (TSB).

-

Incubate the broth culture at 37°C with shaking (200 rpm) until it reaches the mid-logarithmic growth phase (approximately 4-6 hours).

-

Harvest the bacterial cells by centrifugation at 4000 x g for 15 minutes.

-

Wash the pellet twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the final pellet in sterile PBS to achieve a concentration of approximately 1 x 10⁷ CFU/mL. The concentration should be confirmed by serial dilution and plating.

Neutropenic Murine Thigh Infection Model

This protocol details the induction of neutropenia and subsequent thigh infection in mice.[1][9][10]

-

Use 6-week-old female ICR (CD-1) mice weighing approximately 23-27 g.[1][10]

-

Induce neutropenia by administering two intraperitoneal (i.p.) injections of cyclophosphamide.[1][9][10]

-

On Day 5, two hours prior to infection, confirm neutropenia in a satellite group of mice if necessary.

-

Anesthetize the mice using isoflurane.

-

Inject 0.1 mL of the prepared S. aureus inoculum (~1 x 10⁶ CFU) intramuscularly into the right thigh of each mouse.[1]

This compound Administration and Efficacy Evaluation

This protocol outlines the treatment with this compound and the assessment of its antibacterial effect.

-

Two hours post-infection, randomize the infected mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) for oral administration.

-

Administer the assigned treatment to each group. For example:

-

Group 1: Vehicle control (oral).

-

Group 2: this compound 25 mg/kg (oral).

-

Group 3: this compound 50 mg/kg (oral).

-

Group 4: this compound 100 mg/kg (oral).

-

Group 5: Vancomycin 100 mg/kg (i.p. - as a positive control).

-

-

At 24 hours post-infection, humanely euthanize the mice.[1]

-

Aseptically dissect the entire right thigh muscle.[1]

-

Weigh the excised thigh tissue.

-

Homogenize the thigh tissue in 3 mL of sterile PBS using a tissue homogenizer.[1]

-